

# Sarsasapogenin NMR Spectroscopy Data

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## Compound Focus: Sarsasapogenin

CAS No.: 126-19-2

Cat. No.: S542511

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The tables below summarize the key proton ( $^1\text{H}$ ) and carbon ( $^{13}\text{C}$ ) NMR assignments for **Sarsasapogenin**, as reported in a 2022 review article [1] [2]. The data is typically obtained in  $\text{CDCl}_3$  (deuterated chloroform) solution.

**Table 1:  $^1\text{H}$  NMR Data (400 MHz) [1] [2]**

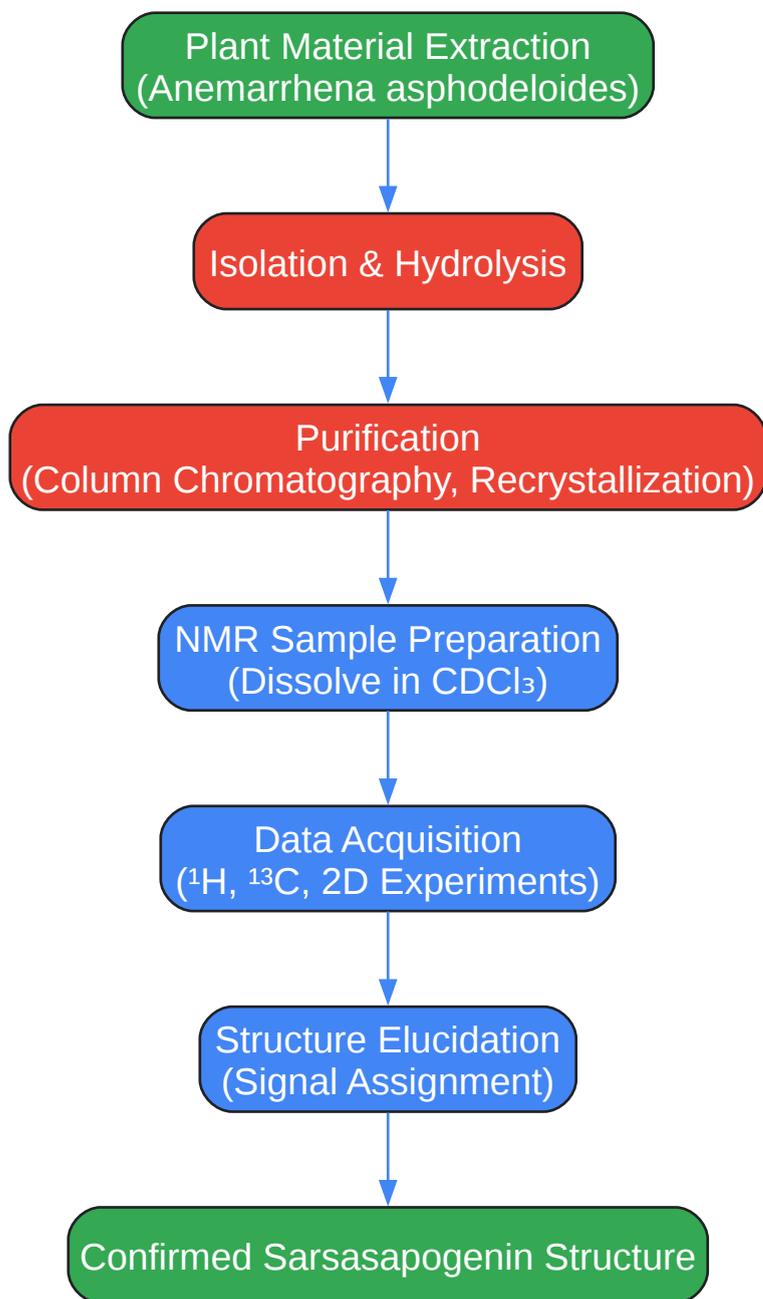
Proton	$\delta$ (ppm)	Multiplicity (J in Hz)
H-3	4.10	broad singlet
H-16	4.40	triplet of doublets (td, J = 7.9, 7.3, 6.2)
H-26a	3.94	doublet of doublets (dd, J = 11.0, 2.8)
H-26b	3.29	doublet (d, J = 10.9)
H-18 ( $\text{CH}_3$ )	0.75	singlet
H-19 ( $\text{CH}_3$ )	0.97	singlet
H-21 ( $\text{CH}_3$ )	0.98	doublet (d, J = 6.2)
H-27 ( $\text{CH}_3$ )	1.07	doublet (d, J = 7.4)

**Table 2:  $^{13}\text{C}$  NMR Data [1] [2]**

Carbon	$\delta$ (ppm)	Carbon	$\delta$ (ppm)
C-3	67.2	C-18	16.2
C-16	81.2	C-19	24.1
C-22	109.9	C-21	14.5
C-26	65.3	C-27	16.6

## Experimental Context and Workflow

The NMR data for **Sarsasapogenin** is characterized using a standard experimental workflow. The following diagram outlines the key steps from compound isolation to structure confirmation.



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*Overview of the process from plant extraction to NMR-based structure confirmation.*

- **Sample Origin and Preparation:** **Sarsasapogenin** is a steroidal sapogenin primarily isolated from the rhizomes of *Anemarrhena asphodeloides* Bunge [1] [2]. A common isolation method involves ethanol extraction of dried plant powder, followed by acid hydrolysis of the saponin fractions and final purification using recrystallization from absolute ethanol to obtain white acicular crystals [1] [2].
- **Spectroscopic Techniques:** The structure elucidation of **Sarsasapogenin** relies on a combination of 1D and 2D NMR experiments [1]. The assignments are confirmed through **DEPT** (Distortionless

Enhancement by Polarization Transfer), which distinguishes between CH<sub>3</sub>, CH<sub>2</sub>, CH, and quaternary carbon groups. 2D experiments like **HMQC** (Heteronuclear Multiple Quantum Coherence, for direct <sup>1</sup>H-<sup>13</sup>C correlations) and **HMBC** (Heteronuclear Multiple Bond Correlation, for long-range <sup>1</sup>H-<sup>13</sup>C connections) are crucial for unambiguous signal assignment [1].

- **Mass Spectrometry Correlation:** The NMR data is corroborated by mass spectrometry. **Sarsasapogenin** shows a molecular ion peak at **m/z 417.34 [M + H]<sup>+</sup>** in ESI-MS, corresponding to its molecular formula C<sub>27</sub>H<sub>44</sub>O<sub>3</sub> [1].

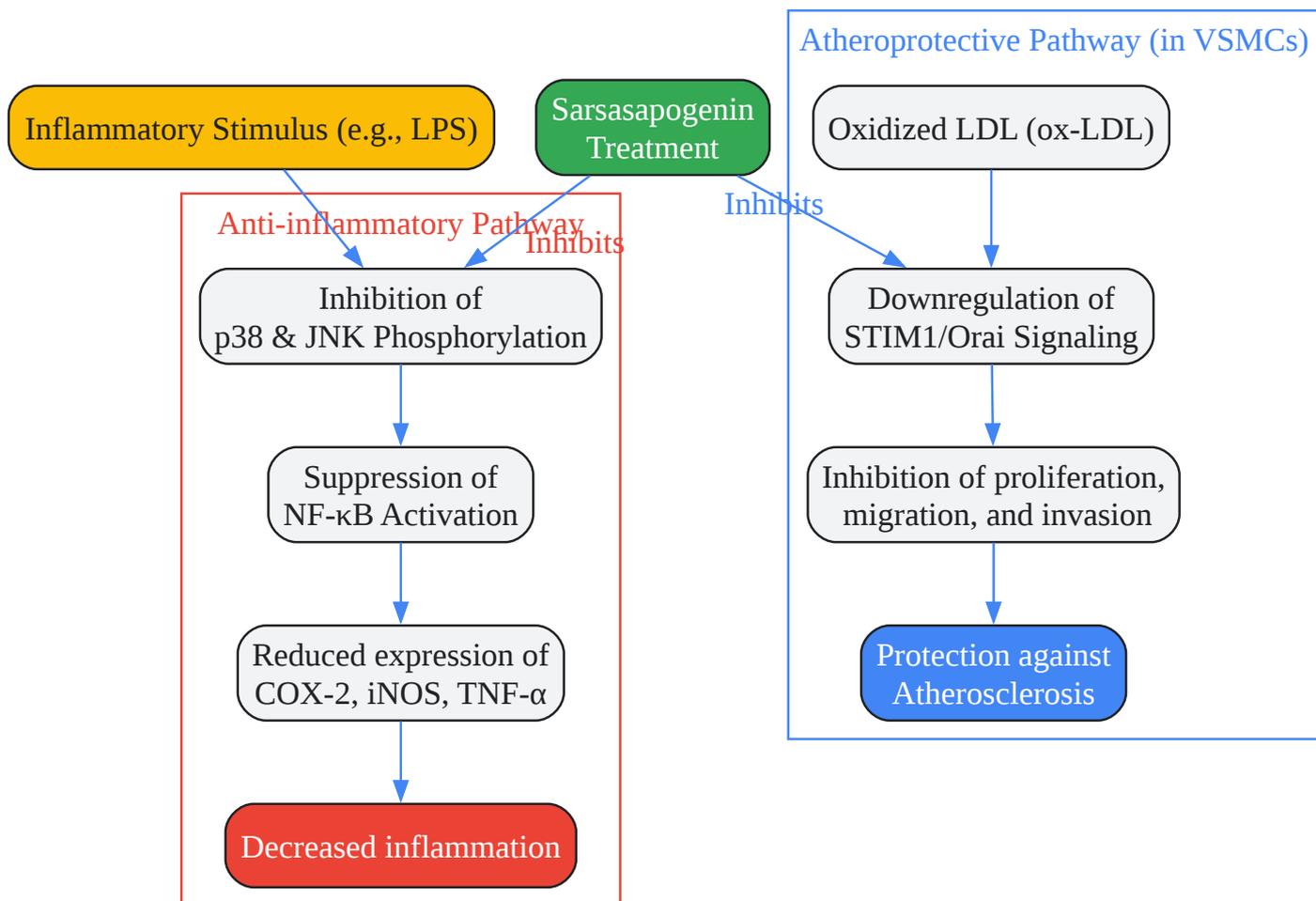
## Additional Spectral Resources

For researchers seeking raw spectral data or visual references, the Natural Product Magnetic Resonance Database (NP-MRD) provides simulated <sup>1</sup>H and <sup>13</sup>C NMR spectra for **Sarsasapogenin** across a range of frequencies (from 100 MHz to 1000 MHz) [3]. This can be invaluable for spectrum prediction and comparison.

## Research Applications & Pharmacological Context

**Sarsasapogenin** is a molecule of significant pharmacological interest. Its NMR characterization is a fundamental step in research aimed at developing new therapies.

- **Key Pharmacological Activities:** Recent studies highlight its **anti-inflammatory**, **anticancer**, **antidiabetic**, **anti-osteoclastogenic**, and **neuroprotective** activities [1] [4]. It is also investigated for its potential in treating atherosclerosis [4].
- **Mechanism of Action:** The compound exerts its effects through multiple cellular pathways. The diagram below illustrates two key mechanisms identified in recent studies.



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**Sarsasapogenin** inhibits inflammatory and atherosclerosis pathways by targeting key signaling molecules.

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## References

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